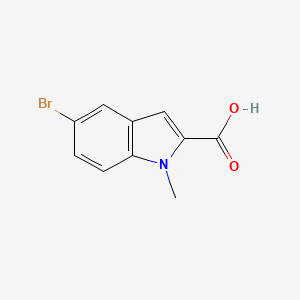

5-Bromo-1-methyl-1H-indole-2-carboxylic acid

Description

5-Bromo-1-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . Key identifiers include:

- CAS Number: 90766-47-5

- ChemSpider ID: 538920

- SMILES: Cn1c(cc2cc(Br)ccc12)C(=O)O

- InChI: InChI=1S/C10H8BrNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)

The compound features a bromine atom at position 5, a methyl group at position 1, and a carboxylic acid group at position 2 on the indole scaffold. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing EGFR inhibitors (e.g., oxadiazole derivatives) .

Properties

IUPAC Name |

5-bromo-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFIFNQFLLJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-indole-2-carboxylic acid. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with a Grignard reagent in tetrahydrofuran (THF) to yield the desired bromo-indole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of efficient catalysts and controlled reaction environments would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring.

Scientific Research Applications

Medicinal Chemistry

HIV-1 Integrase Inhibition

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 5-bromo-1-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. This enzyme is crucial for the viral replication cycle, making it a prime target for antiretroviral therapies. Research indicates that modifications to the indole core can enhance binding affinity and inhibitory potency against integrase. For example, derivatives have shown IC50 values as low as 0.13 μM, demonstrating significant potential for further development into therapeutic agents against HIV .

Inhibition of Kinase Activity

5-Bromo-1-methyl-1H-indole-2-carboxylic acid has also been investigated for its ability to inhibit specific kinases, such as Akt1 and Akt2. These kinases play essential roles in cell signaling pathways related to cancer progression and survival. The compound has been noted to inhibit kinase activity with an IC50 value of approximately 1 µM, suggesting its potential as a lead compound in cancer therapeutics .

Biological Studies

Matrix Metalloproteinase Inhibition

This compound has been studied for its effects on matrix metalloproteinases (MMPs), particularly MMP-13, which are implicated in various arthritic disorders. The inhibition of MMPs can prevent tissue degradation associated with these conditions. Research has shown that derivatives of indole compounds can effectively inhibit MMP activity, highlighting the therapeutic potential of 5-bromo-1-methyl-1H-indole-2-carboxylic acid in treating inflammatory diseases .

Chemical Synthesis

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex indole derivatives. Its structure allows for various functional group modifications that can lead to the synthesis of novel compounds with enhanced biological activities. For instance, it can undergo coupling reactions with other organic molecules to create diverse libraries of indole-based compounds suitable for high-throughput screening .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of matrix metalloproteinase-13, it binds to the enzyme’s active site, preventing it from degrading extracellular matrix components . This inhibition can be beneficial in treating conditions such as arthritis.

Comparison with Similar Compounds

Substituent Position and Halogenation Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis:

Biological Activity

5-Bromo-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

5-Bromo-1-methyl-1H-indole-2-carboxylic acid features a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the indole ring. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are essential for its reactivity in biological systems.

The biological activity of 5-Bromo-1-methyl-1H-indole-2-carboxylic acid is primarily attributed to its role as an inhibitor of specific enzymes. Notably, it has been identified as an inhibitor of matrix metalloproteinase-13 (MMP-13), which plays a crucial role in extracellular matrix degradation. By binding to the active site of MMP-13, this compound prevents the breakdown of collagen and other matrix components, making it a potential therapeutic agent for conditions characterized by excessive matrix degradation, such as arthritis.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

Antiviral Studies

A study evaluated the effectiveness of indole derivatives as HIV integrase inhibitors. The compound 5-Bromo-1-methyl-1H-indole-2-carboxylic acid was part of a series that showed enhanced inhibitory activity when modified at specific positions on the indole ring. The best-performing derivative achieved an IC50 of 0.13 μM, demonstrating significant potential for therapeutic applications against HIV .

Antibacterial Studies

In another study focused on synthesizing new derivatives from 5-Bromo-1H-indole-2-carboxylic acid, several compounds were tested against pathogenic bacteria. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard treatments like gentamicin and ciprofloxacin, highlighting their potential use in combating resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 5-Bromo-1-methyl-1H-indole-2-carboxylic acid | MMP-13 Inhibition | Not specified |

| Indole derivative (optimized) | HIV Integrase Inhibition | 0.13 |

| 5-Bromoindole-2-carboxamides | Antibacterial (E. coli) | 0.35 - 1.25 |

This table summarizes the biological activities of related compounds, showcasing the unique properties of 5-Bromo-1-methyl-1H-indole-2-carboxylic acid compared to others.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-1-methyl-1H-indole-2-carboxylic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via coupling reactions using reagents like EDC·HCl and HOBt in DMF/CH₂Cl₂ to form carboxamide derivatives. For example, 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxamides were synthesized via activation of the carboxylic acid group with EDC·HCl and HOBt, followed by reaction with amines . Alternative routes involve nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., CuI in PEG-400/DMF mixtures) for functionalizing the indole core .

Q. Which analytical techniques are critical for characterizing 5-bromo-1-methyl-1H-indole-2-carboxylic acid derivatives?

- Methodological Answer : Key techniques include:

- LC/MS : To confirm molecular weight and purity (e.g., LC/MS retention time: 3.17 min under SMD-FA10-long conditions) .

- NMR Spectroscopy : and NMR to verify structural integrity and substitution patterns .

- TLC : For monitoring reaction progress (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : While specific data on physical properties (e.g., melting point) are unavailable , general stability recommendations include:

- Storage in anhydrous conditions at -20°C to prevent hydrolysis.

- Use of inert atmospheres (N₂/Ar) during reactions to avoid oxidation.

- Avoidance of strong acids/bases and incompatible materials (e.g., reactive metals) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing 5-bromo-1-methyl-1H-indole-2-carboxylic acid derivatives?

- Methodological Answer :

- Catalyst Optimization : Use CuI in PEG-400/DMF mixtures to enhance coupling efficiency (e.g., 50% yield achieved for triazole-linked indole derivatives) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Purification : Flash chromatography with gradients (e.g., 70:30 EtOAc/hexane) or recrystallization (DMF/acetic acid) for high-purity products .

Q. What strategies address stability challenges during functionalization of the indole core?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid moiety (e.g., ethyl ester formation) to prevent side reactions during alkylation or halogenation .

- Low-Temperature Reactions : Perform sensitive steps (e.g., carboxamide coupling) at 0°C to minimize decomposition .

- Real-Time Monitoring : Use TLC or inline LC/MS to detect degradation and adjust conditions promptly .

Q. How can researchers evaluate the biological activity of derivatives, such as anticancer potential?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay), referencing protocols from indole-based anticancer studies .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine position, methyl group) and correlate with activity data .

- Molecular Modeling : Dock derivatives into target proteins (e.g., kinases) to predict binding affinity .

Q. What role do functional groups (e.g., bromine, methyl) play in modulating physicochemical properties?

- Methodological Answer :

- Bromine : Enhances electrophilic reactivity for cross-coupling and increases molecular weight, affecting solubility .

- Methyl Group : Improves metabolic stability by blocking oxidation sites on the indole nitrogen .

- Carboxylic Acid : Facilitates salt formation for improved bioavailability but may reduce membrane permeability .

Q. How can solubility challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use DMSO/PEG-400 mixtures for aqueous formulations .

- Prodrug Design : Convert carboxylic acid to esters (e.g., ethyl ester) for enhanced lipophilicity, followed by enzymatic hydrolysis in vivo .

- Salt Formation : Prepare sodium or potassium salts to improve aqueous solubility .

Data Gaps and Research Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.